

# Deconstructing the Prometon-d14 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) is a critical document that guarantees the quality and purity of a chemical standard. This guide provides an in-depth explanation of a typical Certificate of Analysis for **Prometon-d14**, a deuterated analog of the herbicide Prometon. Understanding the data and methodologies presented in a CofA is essential for ensuring the accuracy and reproducibility of experimental results.

#### **Product Information and Specifications**

This initial section of the CofA provides fundamental details about the **Prometon-d14** standard, including its chemical identity, physical properties, and storage conditions. This information is crucial for proper handling, storage, and use of the compound in a laboratory setting.

Table 1: General Product Information



| Parameter         | Specification                                                               |  |
|-------------------|-----------------------------------------------------------------------------|--|
| Product Name      | Prometon-d14 (di-iso-propyl-d14)                                            |  |
| CAS Number        | 1219803-45-8                                                                |  |
| Unlabeled CAS No. | 1610-18-0                                                                   |  |
| Chemical Formula  | C10H5D14N5O                                                                 |  |
| Molecular Weight  | 239.38 g/mol                                                                |  |
| Appearance        | White to off-white solid                                                    |  |
| Storage           | Store at room temperature                                                   |  |
| Stability         | Stable under recommended storage conditions.  Re-analyze after three years. |  |

### **Quantitative Analytical Data**

The core of the CofA is the presentation of quantitative data from various analytical tests. These results certify the quality of the specific batch of the chemical standard. The data is typically presented in a tabular format for clarity and ease of comparison against the established specifications.

Table 2: Analytical Test Results

| Test                | Specification         | Result        | Method                       |
|---------------------|-----------------------|---------------|------------------------------|
| Chemical Purity     | ≥ 98.0%               | 99.5%         | HPLC-UV                      |
| Isotopic Enrichment | ≥ 98 atom % D         | 99.2 atom % D | GC-MS                        |
| Identity            | Conforms to structure | Conforms      | <sup>1</sup> H-NMR, LC-MS/MS |
| Residual Solvents   | ≤ 0.5%                | < 0.1%        | GC-HS                        |
| Water Content       | ≤ 0.5%                | 0.15%         | Karl Fischer Titration       |

### **Experimental Protocols**



To ensure transparency and allow for methodological assessment, a comprehensive CofA provides detailed descriptions of the experimental protocols used to obtain the analytical data.

## Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Prometon-d14** is determined by HPLC with UV detection. This technique separates the main compound from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A known concentration of Prometon-d14 is dissolved in the mobile phase and
  injected into the HPLC system. The area of the Prometon-d14 peak is compared to the total
  area of all peaks in the chromatogram to calculate the purity.

## Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

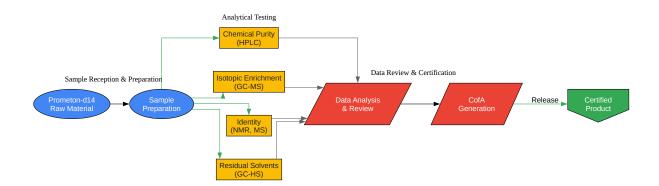
The isotopic enrichment, which confirms the degree of deuteration, is a critical parameter for isotopically labeled standards. GC-MS is a common technique for this analysis.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column suitable for separating triazine herbicides.
- Carrier Gas: Helium.
- Injection: Splitless injection of the sample dissolved in a suitable solvent.

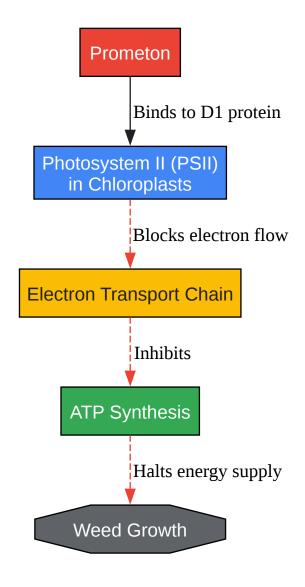


- MS Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting Prometon-d14.
- Procedure: The relative intensities of the mass ions corresponding to the deuterated and non-deuterated Prometon are used to calculate the isotopic enrichment.

## Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)


The identity of the compound is confirmed by techniques that provide structural information.

- ¹H-NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H-NMR. The resulting spectrum is compared to a reference spectrum to confirm the chemical structure. The absence of significant signals in the regions expected for the non-deuterated isopropyl protons confirms the high level of deuteration.
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides molecular weight information and fragmentation patterns. The sample is introduced into the mass spectrometer, and the parent ion is fragmented. The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its identity.


#### Visualizing the Analytical Workflow and Application

Diagrams can effectively illustrate complex processes and relationships, providing a clearer understanding of the analytical workflow and the compound's mechanism of action.









Click to download full resolution via product page

 To cite this document: BenchChem. [Deconstructing the Prometon-d14 Certificate of Analysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12304778#prometon-d14-certificate-of-analysis-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com